Hydroxy alpha sanshool

Description

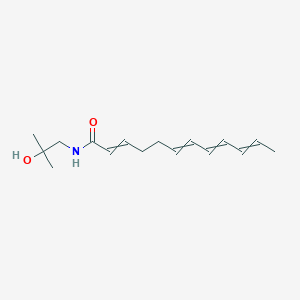

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18) |

InChI Key |

LHFKHAVGGJJQFF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Hydroxy Alpha Sanshool in Zanthoxylum Plants: A Technical Guide

Introduction

Hydroxy alpha sanshool is a bioactive alkylamide found predominantly in the fruit husks of plants from the Zanthoxylum genus, commonly known as Sichuan pepper.[1][2] This compound is responsible for the characteristic tingling and numbing sensation associated with Sichuan pepper consumption.[2] Beyond its culinary uses, this compound has garnered significant interest in neuroscience and pharmacology for its potential to modulate pain pathways and its effects on sensory perception.[1] Understanding the biosynthetic pathway of this complex natural product is crucial for its potential synthesis, the genetic improvement of Zanthoxylum crops, and the development of novel therapeutics. This guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and the genes involved.

Core Biosynthetic Pathway

The biosynthesis of this compound is a convergent pathway that combines two major metabolic routes: the fatty acid biosynthesis pathway and an amino acid-derived pathway. A polyunsaturated fatty acid and a hydroxylated amine moiety are synthesized separately and then joined in a final condensation step.[3]

The Fatty Acid Moiety Pathway

The backbone of this compound is a C12 polyunsaturated fatty acid, specifically (2E,6Z,8E,10E)-dodecatetraenoic acid.[2][4] The synthesis of this moiety begins with standard fatty acid biosynthesis in the plastids, starting from acetyl-CoA.[5] The key steps to generate the specific unsaturated structure involve:

-

Fatty Acid Synthesis: Saturated C16 and C18 fatty acid chains are initially produced by the fatty acid synthase (FAS) complex.[5]

-

Desaturation: A series of fatty acid desaturase (FAD) enzymes introduce double bonds at specific positions along the fatty acid chain. Transcriptome analyses of Zanthoxylum bungeanum have identified several candidate FAD genes, such as ZbFAD2 and ZbFAD3, which are believed to be vital for this process.[6]

-

Chain Length Modification: Acyl-ACP thioesterases (FAT) and long-chain acyl-CoA synthetases (ACSL) are involved in terminating the fatty acid chain elongation and activating it for the subsequent condensation step.[3][6]

The Amine Moiety Pathway

The N-(2-hydroxy-2-methylpropyl) amide portion of this compound is derived from the amino acid valine.[3][6] This part of the pathway is less characterized but is proposed to occur in two main steps:

-

Decarboxylation: Valine undergoes decarboxylation to produce isobutylamine (B53898). This reaction is catalyzed by a branched-chain amino acid (BCAA) decarboxylase.[3]

-

Hydroxylation: The resulting isobutylamine is then hydroxylated to form 2-hydroxy-2-methylpropanamine. This step is likely catalyzed by a cytochrome P450 hydroxylase.[3]

Final Condensation

In the final step, the activated polyunsaturated fatty acyl-CoA is condensed with 2-hydroxy-2-methylpropanamine to form the amide bond, yielding this compound. This reaction is putatively catalyzed by an acetyltransferase.[3]

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Quantitative analyses have been crucial in identifying key genes and understanding the accumulation of this compound. The data below is summarized from studies on different varieties of Z. bungeanum and transgenic plants.

| Study Type | Variety / Condition | This compound Content (mg/g) | Key Finding | Reference |

| Varietal Comparison | You Huajiao (S12) | 46.936 ± 0.122 | Highest content among 12 varieties studied. | [6] |

| Varietal Comparison | Fugu Huajiao (S2) | 2.235 ± 0.077 | Lowest content among 12 varieties studied. | [6] |

| Transgenic Study | N. benthamiana (Wild Type) | 0.0875 ± 0.0049 | Baseline production of sanshool. | [6] |

| Transgenic Study | N. benthamiana (ZbFAD2 overexpression) | 0.2167 ± 0.0026 | Significant increase, suggesting ZbFAD2 is a key enzyme. | [6] |

| Transgenic Study | N. benthamiana (ZbFAD3 overexpression) | 0.0535 ± 0.0037 | Decrease, suggesting a complex regulatory role. | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomic, metabolomic, and molecular biology techniques.

Alkylamide Content Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of sanshools.[6]

-

Sample Preparation: Dried pericarp samples are ground into a fine powder. The powder is then extracted with a solvent, typically methanol, often using ultrasonication to improve efficiency. The resulting extract is filtered through a 0.22 µm microporous membrane before injection.[6]

-

Chromatographic Conditions:

-

System: Reversed-phase HPLC (RP-HPLC).

-

Column: Typically a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detector set at 254 nm, as alkylamides show a strong absorbance at this wavelength.[6]

-

Quantification: The concentration of this compound is determined by comparing the peak area to that of a purified standard.[6]

-

Transcriptome Analysis (RNA-Seq) for Gene Discovery

Transcriptome sequencing is used to identify genes that are differentially expressed in plant tissues with high vs. low sanshool content, providing candidates for biosynthetic genes.[7][8]

-

RNA Extraction: Total RNA is extracted from Zanthoxylum pericarp at different developmental stages.

-

Library Preparation and Sequencing: mRNA is enriched and used to construct sequencing libraries. These libraries are then sequenced using a high-throughput platform (e.g., Illumina).

-

Data Analysis:

-

Raw sequencing reads are filtered to remove low-quality data.

-

The clean reads are mapped to a reference genome or assembled de novo to create a unigene set.

-

Gene expression levels are calculated (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).

-

Differentially Expressed Genes (DEGs) between samples (e.g., high-sanshool vs. low-sanshool varieties) are identified.

-

DEGs are annotated using databases like KEGG and GO to predict their function and identify candidates involved in fatty acid and amino acid metabolism.[3][7]

-

Gene Expression Validation by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to validate the expression patterns of candidate genes identified from transcriptome analysis.[7]

-

cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-Seq.

-

Primer Design: Gene-specific primers are designed for the candidate genes and a reference (housekeeping) gene.

-

PCR Reaction: The qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system.

-

Analysis: The relative expression levels of the target genes are calculated using methods like the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Experimental and Logic Workflow

Caption: Workflow for identifying sanshool biosynthetic genes.

Conclusion

The biosynthetic pathway of this compound in Zanthoxylum plants is a complex process involving the convergence of fatty acid and amino acid metabolism. While the general framework has been established through transcriptomic and metabolomic studies, several key areas require further investigation. The specific acetyltransferase responsible for the final condensation step has yet to be definitively identified and characterized. Furthermore, a detailed enzymatic and kinetic analysis of each step would provide a more complete understanding of the pathway's regulation. This knowledge will be instrumental for the metabolic engineering of plants or microorganisms for the sustainable production of this compound and its analogs for the pharmaceutical and food industries.

References

- 1. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 2. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceasia.org [scienceasia.org]

- 8. [PDF] Identification of the candidate genes related to sanshool biosynthesis in Zanthoxylum bungeanum by comparative RNA sequencing analysis | Semantic Scholar [semanticscholar.org]

Physicochemical properties and stability of pure hydroxy alpha sanshool.

An In-depth Technical Guide on the Physicochemical Properties and Stability of Pure Hydroxy Alpha Sanshool

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bioactive alkylamide predominantly sourced from the fruit husks of Zanthoxylum species, commonly known as Sichuan pepper.[1] It is the primary compound responsible for the unique tingling and numbing sensation, or paresthesia, associated with the consumption of these peppers.[2] This sensation is attributed to its interaction with various sensory neuron channels.[1][2] Beyond its culinary uses, this compound has garnered significant interest for its potential therapeutic applications, including analgesic, antidiabetic, anti-obesity, and hypolipidemic activities.[3][4] However, its inherent instability, primarily due to its unsaturated fatty acid structure, presents challenges for its application in pharmaceuticals and other commercial products.[5][6][7][8][9][10] This guide provides a comprehensive overview of the physicochemical properties and stability of pure this compound, along with detailed experimental protocols and an examination of its known signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of pure this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NO₂ | [1][2][11][12] |

| Molecular Weight | 263.38 g/mol | [1][2][11][12][13][14] |

| IUPAC Name | (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | [2][12] |

| CAS Number | 83883-10-7 | [1][2][11] |

| Appearance | Light yellow powder; white to beige powder | [3][15] |

| Boiling Point | 471.50 °C (Predicted) | [1][11] |

| Density | 0.973 g/cm³ (Predicted) | [1][11] |

| Solubility | Soluble in ethanol (B145695), methanol, dichloromethane, chloroform, ethyl acetate, DMSO, and acetone. | [3][11] |

| Storage Temperature | -20°C, desiccated; -10 to -25°C | [3][15] |

Stability Profile

This compound is susceptible to degradation under various environmental conditions, which is a critical consideration for its storage and formulation.

Oxidative Stability

Due to the presence of a long-chain unsaturated fatty acid in its structure, this compound is prone to oxidative deterioration.[5][7][16] This degradation can be mitigated by the addition of antioxidants. Studies have shown that α-tocopherol (Vitamin E) is a highly effective stabilizer, even at low concentrations.[5][7] Phenolic compounds such as gallic acid and its derivatives, as well as flavonoids like quercetin, also exhibit significant stabilizing activity, which generally increases with the number of hydroxyl groups in the molecule.[5][7]

pH Stability

This compound is notably unstable under acidic conditions, which is likely due to the hydrolysis of its amide group.[5][6] A significant decrease in its concentration is observed when incubated in acidic buffers (pH 2.2).[5]

Thermal Stability

The stability of this compound is temperature-dependent. Accelerated stability tests have been conducted at temperatures ranging from 50°C to 80°C.[5][6][7] For instance, in an ethanolic extract, incubation at 70°C for 11 days resulted in a significant reduction in the concentration of this compound.[17] The presence of stabilizers like α-tocopherol can improve its thermal stability.[6]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[8][18][19] Proper storage in amber glass jars or light-protected containers is recommended to preserve its integrity.[18] Encapsulation into nanostructured lipid carriers has been shown to significantly improve its stability against light.[8]

The following table summarizes the stability of this compound under various conditions.

| Condition | Stability Profile | Mitigating Factors | Source |

| Oxidation | Prone to oxidative degradation. | Addition of antioxidants (e.g., α-tocopherol, gallic acid, quercetin). | [5][7][20] |

| pH | Highly unstable in acidic conditions (e.g., pH 2.2). | Formulation in neutral or alkaline conditions. | [5][6] |

| Temperature | Degradation accelerates at elevated temperatures (e.g., 70°C). | Storage at low temperatures; addition of thermal stabilizers. | [5][6][17] |

| Light | Susceptible to degradation upon exposure to light, especially UV. | Storage in light-protected containers; encapsulation. | [8][18][19] |

Experimental Protocols

Quantification of this compound by HPLC

A common method for the quantitative analysis of this compound is High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Promosil C18, 4.6 × 250 mm, 5 μm).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV absorbance at 270 nm.[6]

-

Column Temperature: 40 °C.[6]

-

Standard Preparation: Standard solutions of pure this compound are prepared in a suitable solvent (e.g., ethanol containing 0.1% α-tocopherol) at various concentrations to generate a calibration curve.[6]

-

Sample Preparation: Samples are appropriately diluted with a suitable solvent (e.g., isopropyl alcohol or methanol) before injection.[6][8]

Stability Testing

The following protocols are representative of methods used to assess the stability of this compound.

-

Prepare solutions or formulations of this compound.

-

Incubate the samples in sealed containers at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) for a defined period (e.g., 7 to 11 days).[5][6][7][17]

-

At specific time intervals, withdraw aliquots of the samples.[7][17]

-

Quantify the remaining this compound concentration using a validated HPLC method.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).[5]

-

Mix the stock solution with Britton-Robinson buffer solutions of varying pH values (e.g., pH 2.2 to 12).[5]

-

Incubate the mixtures at a constant temperature (e.g., 70°C).[5]

-

At predetermined time points (e.g., day 3 and day 9), take samples for analysis.[5]

-

Determine the concentration of this compound using HPLC to assess its stability at different pH levels.

-

Place samples of this compound (e.g., free compound or encapsulated in nanocarriers) in a UV chamber or a high-light stability chamber.[8]

-

Expose the samples to a controlled light source (e.g., UV light at 254 nm or high light at 4500 ± 500 Lx) at a fixed distance and room temperature.[8]

-

At various time points, withdraw samples.

-

Analyze the samples by HPLC to measure the retention rate of this compound.

Workflow for Stability Testing

The logical flow of a typical stability study for this compound is depicted below.

References

- 1. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 2. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 3. Hydroxy-alpha-sanshool | CAS:83883-10-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Frontiers | Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling [frontiersin.org]

- 5. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum [mdpi.com]

- 6. Stability of Hydroxy-α-Sanshool in Medium-Chain Triglyceride Oil and Corresponding Oil/Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design of hydroxy-α-sanshool loaded nanostructured lipid carriers as a potential local anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of hydroxy-α-sanshool loaded nanostructured lipid carriers as a potential local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. Hydroxy-Alpha-Sanshool | C16H25NO2 | CID 10084135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C16H25NO2 | CID 53429684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. hydroxy-alpha-sanshool, 83883-10-7 [thegoodscentscompany.com]

- 15. Hydroxy-a-sanshool, 83883-10-7, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 16. Mechanistic elucidation of the degradation and transformation of hydroxy-α-sanshool and its conformers as the pungent dietary components in Sichuan pepper: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydroxy-Alpha-Sanshool: Science of Sichuan Pepper's Numbing Effect [spice.alibaba.com]

- 19. Mechanistic insights into the degradation and cis-trans transformation of the new tasty analogs of hydroxy-γ-sanshool pungent dietary components: A DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Tingle: A Technical Guide to the Historical Discovery and First Isolation of Hydroxy Alpha Sanshool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and initial isolation of hydroxy alpha sanshool, the primary bioactive compound responsible for the characteristic tingling paresthesia of Sichuan pepper (Zanthoxylum piperitum). This document details the key scientific milestones, experimental methodologies, and foundational data that have paved the way for current research into the pharmacological applications of this intriguing molecule.

Historical Discovery and Chronology

The journey to understanding the unique sensory properties of Sichuan pepper began decades before the specific identification of this compound. The initial focus was on a class of compounds known as sanshools.

Early Investigations into Sanshools:

Pioneering work in the 1950s by Crombie and his colleagues laid the groundwork for the chemical understanding of the pungent principles in Zanthoxylum species. Their research led to the successful elucidation of the structure of α-sanshool and β-sanshool, the non-hydroxylated precursors to the more potent this compound.

The First Isolation of this compound:

The definitive discovery and first isolation of this compound were reported in 1982 by Yasuda, Takeya, and Itokawa.[1][2][3][4][5] Their research, published in the journal Phytochemistry, detailed the identification of this novel, hydroxylated amide from Japanese Zanthoxylum species. This seminal work distinguished this compound as a key contributor to the intense tingling and numbing sensation characteristic of Sichuan pepper.

Experimental Protocols for Isolation and Characterization

While the precise, original protocol from Yasuda et al. in 1982 involved classical phytochemical techniques, modern methods have been refined for higher yield and purity. Below is a representative, contemporary protocol for the isolation and purification of this compound from Sichuan pepper pericarps.

Extraction

-

Grinding and Defatting: Dried pericarps of Zanthoxylum piperitum are finely ground. The resulting powder is then typically defatted using a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent purification steps.

-

Solvent Extraction: The defatted material is then extracted with a polar solvent. Ethanol or methanol (B129727) are commonly used. This can be performed at room temperature with stirring for several hours or under reflux to increase efficiency.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled, concentrated, and further purified by preparative or semi-preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, typically at around 270 nm.

Quantitative Data

The yield and purity of this compound can vary depending on the plant material and the extraction and purification methods employed.

| Parameter | Typical Value(s) | Method | Reference |

| Extraction Yield (Crude) | 5 - 8% | Ethanol Extraction | Modern Phytochemical Analysis |

| Up to 60% | Steam Distillation | [2] | |

| Purity after HPLC | > 98% | Reversed-phase HPLC | Modern Phytochemical Analysis |

Spectroscopic Data for Structural Elucidation:

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (Proton NMR) | Signals corresponding to the olefinic protons of the polyunsaturated fatty acid chain, the N-isobutyl group, and the hydroxyl group. |

| ¹³C-NMR (Carbon NMR) | Resonances for the carbonyl carbon of the amide, the carbons of the polyunsaturated chain, and the carbons of the N-isobutyl group. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the chemical formula C₁₆H₂₅NO₂. |

Signaling Pathways and Mechanism of Action

This compound elicits its characteristic tingling sensation through the modulation of several key ion channels in sensory neurons.

Primary Molecular Targets:

-

TRPV1 (Transient Receptor Potential Vanilloid 1): This ion channel is also activated by capsaicin (B1668287) (the pungent compound in chili peppers) and heat. This compound is a TRPV1 agonist, contributing to the initial pungent and warm sensation.

-

TRPA1 (Transient Receptor Potential Ankryin 1): Also activated by pungent compounds like mustard oil and cinnamaldehyde, TRPA1 activation by this compound contributes to the complex sensory profile.

-

Two-Pore Potassium (KCNK) Channels: A significant aspect of this compound's mechanism of action is the inhibition of certain two-pore domain potassium channels, specifically KCNK3, KCNK9, and KCNK18. These channels are involved in setting the resting membrane potential of neurons. By inhibiting these channels, this compound causes neuronal depolarization, leading to the characteristic tingling and vibrating sensation.

This technical guide serves as a foundational resource for professionals in the fields of pharmacology, neuroscience, and drug development. The historical context of the discovery of this compound, coupled with detailed experimental methodologies and an understanding of its molecular mechanisms, provides a robust framework for future research and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zanthoxylum-specific whole genome duplication and recent activity of transposable elements in the highly repetitive paleotetraploid Z. bungeanum genome - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Japanese Pepper: A Technical Guide to the Botanical Sources and Mechanisms of Hydroxy Alpha Sanshool

For Immediate Release

This technical guide provides an in-depth overview of the natural botanical sources of hydroxy alpha sanshool, a bioactive alkylamide responsible for the characteristic tingling and numbing sensation of Sichuan pepper, extending beyond the commonly known Japanese Pepper (Zanthoxylum piperitum). This document is intended for researchers, scientists, and drug development professionals interested in the diverse botanical origins, extraction methodologies, and pharmacological mechanisms of this potent compound.

Botanical Distribution of this compound

This compound is predominantly found within the genus Zanthoxylum, a member of the Rutaceae family. While Zanthoxylum piperitum is a well-documented source, a number of other species, primarily of Asian origin, contain significant quantities of this compound. The primary commercial source of this compound is Sichuan pepper, which is derived from several Zanthoxylum species.

The table below summarizes the known botanical sources of this compound, with reported concentrations where available. It is important to note that concentrations can vary based on factors such as geographical location, harvest time, and the specific plant part analyzed (pericarp, leaves, etc.).

| Botanical Species | Common Name(s) | Geographic Distribution | This compound Content (mg/g of dried pericarp) |

| Zanthoxylum bungeanum | Sichuan Pepper, Red Sichuan Pepper | China | 2.235 - 46.936[1] |

| Zanthoxylum armatum | Green Sichuan Pepper, Winged Prickly Ash | Himalaya, Southeast Asia, East Asia | ~124.2 (in a purified extract)[2] |

| Zanthoxylum schinifolium | Korean Pepper, Green Sichuan Pepper | China, Korea | Data not available in mg/g |

| Zanthoxylum gilletii | Uzazi, African Prickly Ash | Africa | Data not available in mg/g |

| Zanthoxylum simulans | Red Sichuan Pepper, Wild Sichuan Pepper | China | Data not available in mg/g |

| Zanthoxylum ailanthoides | Ailanthus-like Prickly Ash | East Asia | Data not available in mg/g |

| Zanthoxylum piasezkii | China | Data not available in mg/g | |

| Zanthoxylum motuoense | China | Data not available in mg/g | |

| Zanthoxylum oxyphyllum | Himalaya, China | Data not available in mg/g | |

| Zanthoxylum multijugum | China | Data not available in mg/g | |

| Zanthoxylum calcicola | China | Data not available in mg/g |

Experimental Protocols for Extraction, Isolation, and Quantification

The following sections detail the common methodologies employed for the extraction, isolation, and quantification of this compound from botanical sources.

Extraction

A common and effective method for extracting this compound from Zanthoxylum pericarp involves solvent extraction.

Protocol: Ethanol (B145695) Extraction

-

Preparation of Plant Material: Dried pericarps of the selected Zanthoxylum species are ground into a fine powder to increase the surface area for extraction.

-

Solvent Maceration: The powdered material is suspended in a 70% ethanol solution.[2] The ratio of plant material to solvent is typically optimized for maximum yield.

-

Extraction: The mixture is agitated or sonicated for a defined period (e.g., 60 minutes at 40°C) to facilitate the transfer of alkylamides into the solvent.[3] This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Experimental Workflow for Extraction

Caption: General workflow for the extraction of this compound.

Isolation and Purification

Following extraction, the crude extract is subjected to chromatographic techniques to isolate and purify this compound.

Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel, which serves as the stationary phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent system (mobile phase), often a mixture of petroleum ether and ethyl acetate (B1210297) in a specific ratio (e.g., 3:2), is passed through the column.[2] The different components of the extract travel down the column at different rates based on their polarity.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis and Pooling: Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. The desired fractions are then pooled and concentrated.[2]

Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.[4]

-

Sample Preparation: A known amount of the purified extract or a standard solution of this compound is dissolved in the mobile phase.

-

Injection and Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations. The detection wavelength is typically set at 270 nm.[5]

Signaling Pathways of this compound

This compound exerts its physiological effects through the modulation of several ion channels and signaling pathways in sensory neurons.

Activation of TRP Channels

This compound is a known agonist of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[6] These channels are non-selective cation channels that play a crucial role in the perception of various stimuli, including temperature and pungent compounds.

TRPV1 and TRPA1 Activation Pathway

Caption: Activation of TRPV1 and TRPA1 channels by this compound.

The activation of these channels leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the brain and perceived as a tingling or numbing sensation.[6]

Inhibition of Two-Pore Domain Potassium (KCNK) Channels

In addition to activating TRP channels, this compound has been shown to inhibit certain members of the two-pore domain potassium (KCNK) channel family, specifically KCNK3, KCNK9, and KCNK18.[7][8] These channels are "leak" channels that contribute to setting the resting membrane potential of neurons.

KCNK Channel Inhibition Pathway

Caption: Inhibition of KCNK channels by this compound.

By inhibiting these potassium channels, this compound reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane. This increases the excitability of the neuron, making it more likely to fire an action potential in response to other stimuli, contributing to the complex sensory perception associated with this compound.

Activation of the Nrf2 Antioxidant Pathway

Recent research has indicated that sanshools, including this compound, can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] This pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway Activation

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. preprints.org [preprints.org]

- 3. Frontiers | Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling [frontiersin.org]

- 4. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxy-α sanshool induces colonic motor activity in rat proximal colon: a possible involvement of KCNK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sanshools from Zanthoxylum genus and their antioxidant properties in vitro and in vivo [frontiersin.org]

Full NMR, IR, and mass spectrometry data for hydroxy alpha sanshool characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data used for the characterization of hydroxy alpha sanshool, a bioactive alkylamide found in Szechuan pepper. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols and a summary of its known signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound, with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol , is achieved through a combination of spectroscopic techniques.[1] The data presented below has been compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | ddd | 15.2, 10.5, 1.0 | H-3 |

| 6.55 | dd | 15.0, 10.5 | H-4 |

| 6.30 | m | H-7, H-8, H-9, H-10 | |

| 6.05 | d | 15.2 | H-2 |

| 5.80 | m | H-5, H-6 | |

| 4.35 | t | 5.5 | OH |

| 3.10 | d | 5.5 | H-1' |

| 2.80 | m | H-11 | |

| 1.10 | s | H-4', H-5' |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 165.8 | C-1 |

| 147.6 | C-3 |

| 135.2 | C-5 |

| 134.0 | C-8 |

| 133.9 | C-10 |

| 130.6 | C-6 |

| 129.9 | C-7 |

| 129.5 | C-9 |

| 122.4 | C-4 |

| 119.0 | C-2 |

| 69.8 | C-2' |

| 50.1 | C-1' |

| 32.3 | C-11 |

| 27.0 | C-4', C-5' |

| 20.8 | C-12 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (Alcohol) | Stretching |

| ~3300 (broad) | N-H (Amide) | Stretching |

| ~3030 | =C-H (Alkenyl) | Stretching |

| 2960-2850 | -C-H (Alkyl) | Stretching |

| ~1670 | C=O (Amide I) | Stretching |

| ~1630 | C=C (Alkenyl) | Stretching |

| ~1540 | N-H (Amide II) | Bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 264.1958 | 264.1958 |

| [M+Na]⁺ | 286.1778 | 286.1778 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs available on the spectrometer software are used. Key parameters such as the number of increments in the indirect dimension and mixing times are optimized to obtain good resolution and correlation signals.

IR Spectroscopy

-

Sample Preparation: The KBr pellet method is commonly used for solid samples. A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation

A plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS is depicted below. The initial protonation would likely occur on the amide oxygen or nitrogen.

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Signaling Pathway

This compound is known to activate the transient receptor potential (TRP) channels TRPV1 and TRPA1, which are involved in sensory perception.

Caption: Signaling pathway of this compound activating TRPV1 and TRPA1 channels in sensory neurons.

References

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-alpha-sanshool on Sensory Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Hydroxy-alpha-sanshool (B1504358) is an alkylamide found in plants of the Zanthoxylum genus, responsible for the characteristic paresthesia experienced when consuming Szechuan peppercorns.[1] This sensation, distinct from the burning pain induced by capsaicin, has prompted significant research into its underlying neurophysiological mechanisms. Understanding how hydroxy-alpha-sanshool interacts with sensory neurons not only provides insights into somatosensation but also presents opportunities for the development of novel analgesics and sensory modulators. This guide synthesizes the existing literature, focusing on the dual and debated mechanisms of action: the activation of Transient Receptor Potential (TRP) channels and the inhibition of two-pore domain potassium (KCNK) channels.

Molecular Targets and Mechanism of Action

The precise mechanism by which hydroxy-alpha-sanshool excites sensory neurons has been a subject of scientific debate. Two main hypotheses have emerged, each supported by significant experimental evidence.

Activation of TRP Channels

Several studies have identified the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels as molecular targets for hydroxy-alpha-sanshool.[2][3][4][5] These channels are non-selective cation channels primarily expressed in nociceptive sensory neurons and are involved in the detection of thermal and chemical stimuli.

Activation of TRPA1 and TRPV1 by hydroxy-alpha-sanshool leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials. The activation of these channels is thought to contribute to the irritant and tingling sensations produced by hydroxy-alpha-sanshool.[2]

Inhibition of Two-Pore Domain Potassium (KCNK) Channels

Conversely, other research points to the inhibition of specific two-pore domain potassium (KCNK) channels as the primary mechanism of action.[1][6] These channels, including KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK), are responsible for setting the resting membrane potential of sensory neurons.

By inhibiting these "leak" potassium channels, hydroxy-alpha-sanshool reduces the outward flow of potassium ions, leading to a depolarization of the resting membrane potential. This depolarization brings the neuron closer to its firing threshold, making it more excitable and prone to firing action potentials in response to other stimuli, or even spontaneously. This mechanism is proposed to be responsible for the distinct tingling and buzzing sensation, which is different from the burning pain associated with TRP channel agonists like capsaicin.

Affected Sensory Neuron Subtypes

Hydroxy-alpha-sanshool does not affect all sensory neurons equally. Studies have shown that it selectively targets specific subtypes of sensory afferents:

-

D-hair afferents: These are highly sensitive, rapidly adapting mechanoreceptors that detect light touch and movement of hairs on the skin. Hydroxy-alpha-sanshool has been shown to excite virtually all D-hair afferents.[1]

-

Aβ fibers: A subset of these myelinated fibers, which are typically associated with innocuous touch and pressure, are also activated by hydroxy-alpha-sanshool.

-

C fibers: A population of unmyelinated C fibers, which often function as nociceptors, are also excited by hydroxy-alpha-sanshool.[1]

The activation of this particular combination of sensory fibers, especially the mechanoreceptors, is thought to be crucial for the unique tingling paresthesia induced by hydroxy-alpha-sanshool.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of hydroxy-alpha-sanshool with its proposed molecular targets.

Table 1: Activation of TRP Channels by Hydroxy-alpha-sanshool

| Channel | Agonist Activity | EC₅₀ (µM) | Reference |

| TRPA1 | Covalent Agonist | 69 | [5] |

| TRPV1 | Non-covalent Agonist | 1.1 | [5] |

Table 2: Inhibition of KCNK Channels by Hydroxy-alpha-sanshool

| Channel | Inhibitory Activity | IC₅₀ (µM) | Reference |

| KCNK3 | Yes | ~100 | |

| KCNK9 | Yes | ~250 | |

| KCNK18 | Yes | ~30 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the mechanism of action of hydroxy-alpha-sanshool.

Patch-Clamp Electrophysiology on Dissociated Dorsal Root Ganglion (DRG) Neurons

This technique is used to directly measure the ion currents across the membrane of single sensory neurons in response to hydroxy-alpha-sanshool.

-

Cell Preparation:

-

Dorsal root ganglia are dissected from mice or rats.

-

The ganglia are treated with a combination of collagenase and trypsin to dissociate the neurons.

-

The dissociated neurons are plated on coverslips coated with poly-D-lysine and laminin (B1169045) and cultured for 24-48 hours.

-

-

Recording Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

Coverslips with adherent neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution and brought into contact with the membrane of a neuron.

-

A high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV.

-

Hydroxy-alpha-sanshool is applied to the neuron via the perfusion system at various concentrations.

-

Changes in membrane current are recorded and analyzed.

-

Calcium Imaging of Cultured DRG Neurons

This method is used to measure changes in intracellular calcium concentration in response to hydroxy-alpha-sanshool, which is an indicator of neuronal activation.

-

Cell Preparation:

-

DRG neurons are dissociated and cultured on glass coverslips as described for patch-clamp electrophysiology.

-

-

Dye Loading:

-

Neurons are loaded with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a balanced salt solution containing Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.[2][4][7]

-

After loading, the cells are washed with the extracellular solution to remove excess dye and allowed to de-esterify for at least 30 minutes.

-

-

Imaging Procedure:

-

The coverslip is mounted in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

The cells are excited alternately with light at 340 nm and 380 nm, and the emission is collected at 510 nm.[2]

-

A baseline fluorescence ratio (F340/F380) is established.

-

Hydroxy-alpha-sanshool is applied to the cells through the perfusion system.

-

Changes in the fluorescence ratio are recorded over time, reflecting changes in intracellular calcium concentration.

-

In Vivo Behavioral Assay: Mouse Paw Licking/Formalin Test

This behavioral test is used to assess the nociceptive or sensory effects of hydroxy-alpha-sanshool when injected into the paw of a mouse.

-

Animal Preparation:

-

Adult male C57BL/6 mice are acclimated to the testing environment for at least 30 minutes before the experiment.

-

-

Injection Procedure:

-

A solution of hydroxy-alpha-sanshool (typically in a vehicle of saline with a small percentage of ethanol (B145695) and Tween 80) is prepared.

-

A small volume (e.g., 20 µL) of the solution is injected subcutaneously into the plantar surface of the mouse's hind paw.

-

A control group receives an injection of the vehicle alone.

-

-

Observation and Scoring:

-

Immediately after the injection, the mouse is placed in a clear observation chamber.

-

The cumulative time the mouse spends licking or biting the injected paw is recorded for a set period (e.g., 30 minutes).[7][8][9][10]

-

The response is often biphasic, with an early phase (0-5 minutes) and a late phase (15-30 minutes).[7][8] The total time spent licking in each phase is quantified.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a typical experimental workflow.

Caption: Proposed signaling pathway for TRP channel activation by hydroxy-alpha-sanshool.

Caption: Proposed signaling pathway for KCNK channel inhibition by hydroxy-alpha-sanshool.

Caption: Experimental workflow for in vitro analysis of hydroxy-alpha-sanshool's effects.

Conclusion and Future Directions

The available evidence strongly suggests that hydroxy-alpha-sanshool exerts its unique sensory effects through a complex interplay with multiple ion channels on specific subtypes of sensory neurons. While both TRP channel activation and KCNK channel inhibition have been implicated, it is plausible that both mechanisms contribute to the overall sensory experience. The activation of TRP channels may be responsible for the initial irritant sensation, while the inhibition of KCNK channels could underlie the persistent tingling and numbing.

Future research should focus on elucidating the precise contribution of each molecular target to the overall sensory percept. The use of highly specific pharmacological blockers and genetic knockout models will be crucial in dissecting these pathways. Furthermore, investigating the downstream signaling cascades activated by hydroxy-alpha-sanshool in sensory neurons could reveal novel targets for the development of therapeutics for pain and other sensory disorders. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this fascinating molecule and its potential clinical applications.

References

- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy-α-sanshool | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 8. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 9. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 10. 4.3. Formalin-Induced Pain Test [bio-protocol.org]

An In-depth Technical Guide to the Molecular Targets of Hydroxy Alpha Sanshool: Focus on TRPV1 and TRPA1 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy alpha sanshool, the primary bioactive compound responsible for the characteristic tingling and numbing sensation of Sichuan pepper, exerts its physiological effects through the modulation of specific molecular targets within the somatosensory system. This technical guide provides a comprehensive overview of the current understanding of how this compound interacts with its principal molecular targets: the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels. This document details the activation mechanisms, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers in pain, sensory biology, and pharmacology.

Introduction

This compound is an alkylamide derived from plants of the Zanthoxylum genus, most notably Sichuan pepper. Its unique sensory properties, described as a combination of tingling, numbing, and cooling, have garnered significant interest in both the culinary and scientific communities. Unlike the burning sensation induced by capsaicin (B1668287), the "málà" (numbing-spicy) effect of this compound is primarily mediated by its interaction with specific ion channels expressed in sensory neurons.[1][2] Emerging research has identified TRPV1 and TRPA1 as the key molecular transducers of the physiological effects of this compound.[2][3] Understanding the precise nature of these interactions is crucial for the development of novel therapeutic agents targeting pain and inflammation.

Molecular Targets: TRPV1 and TRPA1

The primary molecular targets of this compound are the TRPV1 and TRPA1 ion channels, which are predominantly co-expressed in a subset of nociceptive (pain-sensing) sensory neurons.[4][5] Activation of these channels by this compound leads to the influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in neuronal depolarization and the generation of action potentials.[2] This neuronal activity is then transmitted to the central nervous system, where it is interpreted as the characteristic tingling and numbing sensation.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel known for its role in detecting noxious heat (>43°C), acidic conditions, and various exogenous and endogenous ligands.[2] this compound acts as a non-covalent agonist of TRPV1.[6] Studies have shown that the application of this compound to cells expressing TRPV1 channels evokes robust inward currents and a significant increase in intracellular calcium concentrations.[2] Furthermore, the behavioral responses to this compound, such as paw licking in mice, are significantly reduced in TRPV1-deficient mice, confirming the essential role of this channel in mediating the compound's effects.[2][7]

Transient Receptor Potential Ankyrin 1 (TRPA1)

TRPA1 is another non-selective cation channel that functions as a sensor for a wide array of irritant chemicals, cold temperatures, and mechanical stimuli. Many TRPA1 agonists are electrophilic compounds that activate the channel through covalent modification of cysteine residues in its intracellular N-terminus.[8][9] this compound has been identified as a covalent agonist of TRPA1.[6] Similar to its effect on TRPV1, this compound induces calcium influx and inward currents in cells expressing TRPA1 channels.[2]

Quantitative Data on Channel Activation

The potency of this compound in activating TRPV1 and TRPA1 channels has been quantified using various in vitro assays. The half-maximal effective concentration (EC50) values provide a standardized measure of agonist potency.

| Agonist | Channel | EC50 (µM) | Experimental System | Reference |

| This compound | TRPV1 | 1.1 | HEK293 cells expressing rat TRPV1 (Calcium influx) | |

| This compound | TRPA1 | 69 | HEK293 cells expressing human TRPA1 (Calcium influx) |

Signaling Pathways

The activation of TRPV1 and TRPA1 by this compound initiates a cascade of intracellular signaling events in sensory neurons, culminating in the sensation of tingling and the potential for neurogenic inflammation.

Neuronal Activation and Sensation

Upon binding to and activating TRPV1 and TRPA1 channels, the influx of Ca2+ and Na+ leads to the depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of action potentials that propagate along the sensory nerve fibers to the spinal cord and then to the brain, where the sensation is perceived.

Figure 1. Signaling pathway of neuronal activation by this compound.

Neurogenic Inflammation

The significant influx of Ca2+ through TRPV1 and TRPA1 channels can also trigger the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, from the peripheral terminals of sensory neurons.[10][11] These neuropeptides can act on surrounding blood vessels and immune cells, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells, a process known as neurogenic inflammation.[12]

Figure 2. Signaling pathway of neurogenic inflammation induction.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with TRPV1 and TRPA1.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPV1 and TRPA1 channels in response to this compound.

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding for human or rodent TRPV1 or TRPA1. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express these channels, are used.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).

-

A brief suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

This compound is applied to the cell via a perfusion system, and the resulting inward currents are recorded.

-

Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) can be applied to determine the current-voltage (I-V) relationship of the activated channels.

-

References

- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of TRPV1 and TRPA1 leads to muscle nociception and mechanical hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The functions of TRPA1 and TRPV1: moving away from sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy-α-sanshool | TRP/TRPV Channel | TargetMol [targetmol.com]

- 7. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of Neurogenic Inflammation of the Skin [mdpi.com]

An In-depth Technical Guide to Hydroxy Alpha Sanshool: Chemical Structure, Stereoisomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy alpha sanshool, a bioactive alkylamide predominantly found in the pericarps of Zanthoxylum species, is the principal agent responsible for the characteristic tingling and numbing sensation associated with Sichuan pepper. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, synthesis, and characterization are presented, alongside an exploration of its molecular mechanism of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomers

This compound is an unsaturated fatty acid amide with the systematic IUPAC name (2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide[1]. Its molecular formula is C16H25NO2, and it has a molecular weight of approximately 263.38 g/mol [1][2].

The molecule possesses a dodecatetraenamide backbone, which is a twelve-carbon chain with four double bonds, attached to a 2-hydroxy-2-methylpropyl amide group. The specific configuration of the double bonds is crucial for its biological activity.

Stereoisomers

The term "sanshool" encompasses a group of structurally related alkylamides. Stereoisomerism in sanshools primarily arises from the cis/trans (E/Z) configuration of the double bonds in the aliphatic chain. This compound is specifically the isomer with the (2E, 6Z, 8E, 10E) configuration.

Other naturally occurring stereoisomers of hydroxy sanshool include:

-

Hydroxy beta sanshool: An isomer of this compound.

-

Hydroxy gamma sanshool: Another stereoisomer with a different arrangement of double bonds.

-

Hydroxy epsilon sanshool: A further identified stereoisomer.

Isomerization between these forms can be induced by factors such as changes in pH[3]. The specific stereochemistry of each isomer significantly influences its sensory properties and biological activity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H25NO2 | [4] |

| Molecular Weight | 263.38 g/mol | [2] |

| IUPAC Name | (2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | [1] |

| CAS Number | 83883-10-7 | [1] |

| Appearance | White to beige powder | |

| Boiling Point | 471.5 °C | [2] |

| Density | 0.973 g/cm³ | [2] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695), chloroform, and other organic solvents. | |

| ¹H NMR (DMSO-d6) | Chemical shifts are quoted in parts per million downfield from TMS. Specific peak assignments can be found in the cited literature. | [5] |

| ¹³C NMR (CDCl3) | Chemical shifts are quoted in parts per million downfield from TMS. Specific peak assignments can be found in the cited literature. | [4] |

| Mass Spectrometry | Exact Mass: 263.188529 g/mol | [4] |

| HPLC Retention Time | Varies depending on the column and mobile phase used. A typical retention time is around 25.4 min under specific reported conditions. | [6] |

Experimental Protocols

Isolation from Zanthoxylum Species

A common method for the isolation of this compound from the pericarps of Zanthoxylum species involves the following steps[7][8]:

-

Extraction: The dried and powdered pericarps are extracted with a suitable organic solvent, such as 70% ethanol or methanol, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude oleoresin.

-

Purification: The crude extract is then subjected to chromatographic techniques for purification. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the different sanshool isomers and other compounds[7].

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity this compound can be achieved using preparative HPLC with a C18 column and a mobile phase such as a methanol/water gradient[9].

-

Chemical Synthesis

The total synthesis of this compound has been achieved through various routes, with the Wittig reaction being a key step for the stereoselective formation of the double bonds in the polyene chain[5][10][11]. A general synthetic approach is outlined below[5][11]:

-

Synthesis of the Phosphonium (B103445) Salt: A suitable phosphonium salt is prepared, which will form the "top" part of the molecule.

-

Synthesis of the Aldehyde Fragment: An aldehyde containing the desired stereochemistry for a portion of the polyene chain is synthesized.

-

Wittig Reaction: The phosphonium salt and the aldehyde fragment are reacted under basic conditions to form the carbon-carbon double bond with the desired Z-configuration.

-

Chain Elongation: Further Wittig reactions or other coupling methods are employed to construct the full dodecatetraenoic acid backbone with the correct (2E,6Z,8E,10E) stereochemistry.

-

Amide Coupling: The synthesized dodecatetraenoic acid is then coupled with 1-amino-2-methyl-2-propanol using a suitable coupling agent (e.g., HBTU) to form the final this compound product[12].

Characterization

The structure and purity of isolated or synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, including the stereochemistry of the double bonds, by analyzing the chemical shifts and coupling constants[5][13].

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of the compound[4][14].

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate it from its stereoisomers. A typical HPLC analysis is performed on a C18 column with a mobile phase of methanol and water, and detection at a specific UV wavelength (e.g., 270 nm)[6][15][16].

Signaling Pathways and Molecular Mechanism of Action

This compound elicits its characteristic sensory effects by modulating the activity of several ion channels in sensory neurons. The primary molecular targets are transient receptor potential (TRP) channels and two-pore domain potassium (KCNK) channels.

Activation of TRP Channels

This compound is a known agonist of both TRPV1 (transient receptor potential vanilloid 1) and TRPA1 (transient receptor potential ankyrin 1) channels[2]. These channels are non-selective cation channels that are involved in the perception of pain, temperature, and pungent stimuli.

Caption: Activation of TRPV1 and TRPA1 channels by this compound.

Inhibition of KCNK Channels

In addition to activating TRP channels, this compound has been shown to inhibit the activity of specific two-pore domain potassium (KCNK) channels, namely KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK). These channels are responsible for setting the resting membrane potential of neurons.

Caption: Inhibition of KCNK channels by this compound.

The combined effect of activating cation influx through TRP channels and inhibiting potassium efflux through KCNK channels leads to a significant depolarization of the sensory neuron membrane, resulting in the characteristic tingling and numbing paresthesia.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and a complex stereochemistry that dictates its unique biological activity. The detailed experimental protocols for its isolation, synthesis, and characterization provided in this guide offer a practical resource for researchers. Furthermore, the elucidation of its molecular mechanism of action through the modulation of key ion channels opens avenues for its potential application in drug development, particularly in the areas of analgesia and sensory modulation. This technical guide serves as a foundational document to facilitate further research and development of this intriguing bioactive compound.

References

- 1. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 2. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy-Alpha-Sanshool | C16H25NO2 | CID 10084135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Hydroxy-α-Sanshool in Medium-Chain Triglyceride Oil and Corresponding Oil/Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design of hydroxy-α-sanshool loaded nanostructured lipid carriers as a potential local anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Molecular Enigma of Tingle: A Technical Guide to Hydroxy Alpha Sanshool-Induced Paresthesia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy alpha sanshool, the pungent alkylamide derived from Szechuan pepper, elicits a unique tingling and numbing sensation known as paresthesia. This phenomenon, distinct from the burning sensation of capsaicin (B1668287), has garnered significant interest for its potential applications in sensory research and as a novel pharmacological tool. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced tingling paresthesia, detailing the key ion channels involved, summarizing quantitative data on its activity, and outlining the experimental protocols used to elucidate its action. The complex interplay of transient receptor potential (TRP) channels and two-pore potassium (KCNK) channels is presented as the core of its physiological effect, offering a comprehensive resource for professionals in neuroscience and drug development.

Introduction

The sensation of tingling, often described as "pins and needles," is a form of paresthesia that can arise from various physiological and pathological conditions, including nerve injury and neuropathy.[1] this compound, an active ingredient from plants of the Zanthoxylum genus, provides a unique opportunity to study this sensation through a specific and reversible pharmacological interaction.[1][2] Unlike capsaicin, which activates heat-sensitive pain pathways, this compound induces a distinct vibrational or buzzing sensation, suggesting a different molecular and cellular basis.[3][4] Understanding the mechanism of this compound is not only crucial for flavor science but also holds promise for identifying novel targets for treating sensory disorders. This guide will dissect the current understanding of how this intriguing molecule "hijacks" our sensory nervous system.

Molecular Mechanisms of Action

The tingling sensation induced by this compound is primarily attributed to its interaction with specific ion channels expressed in sensory neurons. Two main families of ion channels have been identified as key molecular targets: Transient Receptor Potential (TRP) channels and two-pore domain potassium (KCNK) channels.[3][5][6]

Activation of TRP Channels: The Initial Hypothesis

Initial studies identified the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels as targets for this compound.[5][7] These channels are well-known receptors for pungent compounds, with TRPV1 being the primary receptor for capsaicin and TRPA1 for mustard oil.

-

TRPV1 and TRPA1 Activation: this compound has been shown to be an agonist of both TRPV1 and TRPA1, leading to an influx of calcium ions (Ca²⁺) into sensory neurons.[5][8][9] This influx depolarizes the neuron, leading to the firing of action potentials that are interpreted as a sensory experience.[5] Studies using human embryonic kidney (HEK) cells expressing these channels, as well as primary cultured sensory neurons, have demonstrated that this compound can evoke inward currents and calcium influx.[5] Furthermore, the behavioral response to this compound injection in mice, such as paw-licking, was significantly reduced in mice lacking the TRPV1 channel.[5]

Inhibition of KCNK Channels: A Competing and Complementary Mechanism

Subsequent research has revealed a perhaps more central role for the inhibition of specific two-pore potassium (KCNK) channels in the action of this compound.[3][6] These channels are crucial for setting the resting membrane potential of neurons, and their inhibition leads to neuronal hyperexcitability.

-

KCNK3, KCNK9, and KCNK18 Inhibition: this compound has been found to inhibit KCNK3 (also known as TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK) channels.[3] By blocking the outflow of potassium ions (K⁺) that normally keeps the neuron in a resting state, this compound causes a depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, making it more likely to generate action potentials in response to other stimuli or even spontaneously. This mechanism provides a compelling explanation for the tingling and "buzzing" sensation, as it suggests a direct modulation of neuronal excitability.[3]

The Dual-Mechanism Hypothesis: A Synthesized View

The current consensus is leaning towards a dual-mechanism model where both TRP channel activation and KCNK channel inhibition contribute to the overall sensory experience of this compound. The activation of TRPV1 and TRPA1 may contribute to the initial pungent and irritant sensations, while the inhibition of KCNK channels is likely responsible for the characteristic tingling and vibrating paresthesia by inducing a state of hyperexcitability in a specific subset of mechanoreceptive neurons.[1][3] Some studies even suggest that the activation of sensory nerve fibers by sanshool does not require TRPA1 or TRPV1, pointing to the primary role of KCNK channels.[1]

Cellular Targets: The Sensory Neurons

This compound does not act uniformly on all sensory neurons. It selectively targets specific subtypes of somatosensory neurons, particularly mechanoreceptors that are responsible for the sense of touch and vibration.[1][2][10]

-

D-hair Afferents: These are highly sensitive light-touch receptors that are robustly excited by this compound.[1][2]

-

Aβ and C Fiber Nerve Afferents: Subsets of these myelinated (Aβ) and unmyelinated (C) fibers, which are involved in transmitting touch and pressure information, are also activated.[1][2]

The selective activation of these mechanoreceptors, which are normally responsive to mechanical vibration, is thought to be the reason why this compound induces a sensation that is often described as a "tingle" or "buzz."[11][12]

Quantitative Data

The following tables summarize the quantitative data on the potency of this compound on its molecular targets.

Table 1: Potency of this compound on TRP Channels

| Channel | Assay Type | Species | EC₅₀ (μM) | Reference(s) |

| TRPV1 | Calcium Influx | Human | 1.1 | [8] |

| TRPA1 | Calcium Influx | Human | 69 | [8] |

| TRPV1 | Inward Current | Rat | 5.3 (for γ-sanshool) | [13][14] |

Note: Data for different sanshool analogues may vary.

Table 2: Potency of this compound on KCNK Channels

| Channel | Assay Type | Species | IC₅₀ (μM) | Reference(s) |

| KCNK3 | Two-electrode voltage clamp | Xenopus oocytes | ~250 | [3] |

| KCNK9 | Two-electrode voltage clamp | Xenopus oocytes | ~250 | [3] |

| KCNK18 | Two-electrode voltage clamp | Xenopus oocytes | Significant inhibition | [3] |

| KCNK3/KCNK9 Heteromer | Two-electrode voltage clamp | Xenopus oocytes | 252 ± 31 | [3] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell-Based Assays for Ion Channel Activity

Objective: To determine if this compound directly activates or inhibits specific ion channels.

Methodology: Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

-

Cell Culture: DRG neurons are dissected from mice or rats and cultured in a suitable medium.[7]

-

Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]

-

Stimulation: A baseline fluorescence is recorded before the application of this compound at various concentrations. Other known ion channel agonists and antagonists (e.g., capsaicin, mustard oil) are used as controls.[7]

-